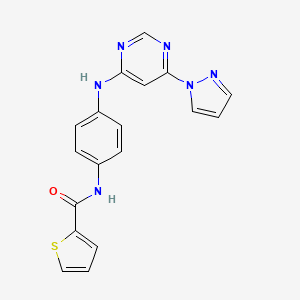

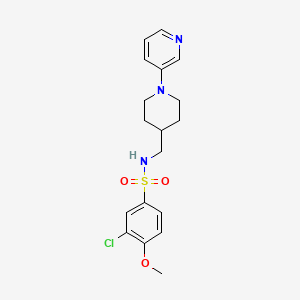

3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

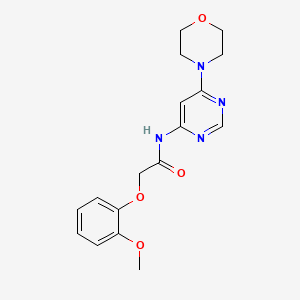

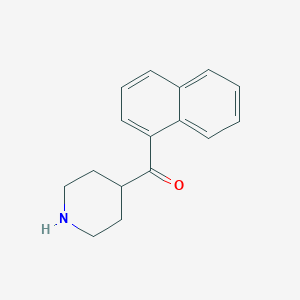

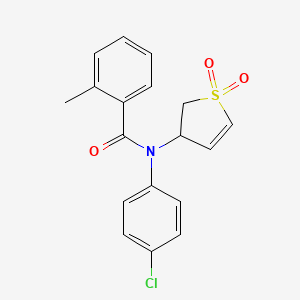

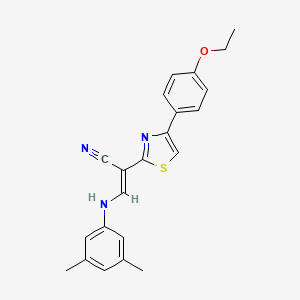

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this specific compound, no direct information is available .Chemical Reactions Analysis

The chemical reactions involving “3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” are not documented in the available literature .Applications De Recherche Scientifique

Drug Development and HIV-1 Prevention

The interest in methylbenzenesulfonamide derivatives, including structures similar to 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, has been increasing due to their potential as small molecular antagonists in the prevention of human HIV-1 infection. Through a series of chemical syntheses involving intermediates like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, novel compounds have been developed. These compounds, characterized by spectroscopic methods like 1H NMR, MS, IR, and assessed for bioactivity, show promise as candidate compounds for drug development targeting HIV-1 (Cheng De-ju, 2015).

Cognitive Enhancement

Another significant area of research application for compounds structurally related to this compound is in cognitive enhancement. SB-399885, a compound with high affinity for human recombinant and native 5-HT(6) receptors, has been shown to have cognitive enhancing properties in aged rat water maze and novel object recognition models. This compound, through its potent and selective antagonistic actions, has demonstrated potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, highlighting the broader implications of sulfonamide derivatives in enhancing cognitive functions (W. Hirst et al., 2006).

Corrosion Inhibition

Research on piperidine derivatives, including those similar in structure to this compound, has extended into the field of corrosion inhibition. Studies involving quantum chemical calculations and molecular dynamics simulations on piperidine derivatives have shown these compounds to exhibit significant adsorption and corrosion inhibition properties on the corrosion of iron. This research offers insights into the potential application of such compounds in protecting metals against corrosion, underlining their versatility and utility in industrial applications (S. Kaya et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that such compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, or blocking the activity of the target .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-25-18-5-4-16(11-17(18)19)26(23,24)21-12-14-6-9-22(10-7-14)15-3-2-8-20-13-15/h2-5,8,11,13-14,21H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEZZLNQXCTSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2715020.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2715024.png)

![N-(4-ethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2715025.png)

![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)

![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)